4-Bromo-2-pyrrolidinobenzoic Acid

Descripción

BenchChem offers high-quality 4-Bromo-2-pyrrolidinobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-pyrrolidinobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

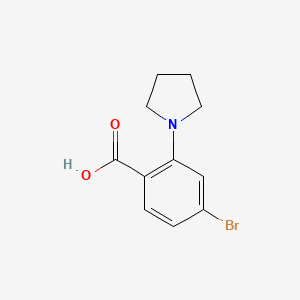

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPPTXFHUEWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-pyrrolidinobenzoic Acid for Drug Discovery Applications

Abstract: The journey of a drug candidate from initial discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide presents a comprehensive framework for the in-depth physicochemical characterization of novel chemical entities, using 4-Bromo-2-pyrrolidinobenzoic Acid as a central case study. While extensive experimental data for this specific molecule is not publicly available, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It provides not just the protocols for determining critical parameters such as solubility, pKa, and lipophilicity, but also the scientific rationale behind these measurements, ensuring a robust foundation for any drug discovery program.

Introduction: The Critical Role of Physicochemical Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition can be attributed to poor pharmacokinetic properties, which are intrinsically linked to the molecule's physicochemical nature.[1][2] Properties like aqueous solubility, ionization state (pKa), and lipophilicity (LogP/LogD) are not mere data points; they are critical determinants of a compound's biological fate.[3][4] For instance, a compound must possess sufficient aqueous solubility to be absorbed from the gastrointestinal tract, yet also have adequate lipophilicity to permeate cellular membranes and reach its target.[5]

This guide focuses on 4-Bromo-2-pyrrolidinobenzoic Acid , a molecule incorporating a brominated benzoic acid scaffold with a pyrrolidine substituent. This structure is of interest in medicinal chemistry, potentially as a constrained analog of gamma-aminobutyric acid (GABA) or as a building block in the synthesis of more complex pharmacologically active agents.[6] The objective here is not to report pre-existing data, but to establish a rigorous, field-proven template for the comprehensive physicochemical analysis of this, or any, novel drug candidate.

Molecular Identity and Predicted Properties

The first step in characterization is to define the molecule's fundamental identity and to leverage computational tools for an initial property assessment.[7][8] These in silico predictions are invaluable for guiding initial experimental design.

Chemical Structure:

Figure 1: 2D Structure of 4-Bromo-2-pyrrolidinobenzoic Acid

Table 1: Core Molecular Identifiers and Computationally Predicted Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-(pyrrolidin-1-yl)benzoic acid | - |

| Molecular Formula | C₁₁H₁₂BrNO₂ | - |

| Molecular Weight | 270.12 g/mol | - |

| CAS Number | 1001795-30-2 | - |

| Predicted XLogP3 | 2.9 | PubChem[9] |

| Predicted pKa (Acidic) | ~3.8 (Carboxylic Acid) | ChemAxon[10] |

| Predicted pKa (Basic) | ~2.1 (Pyrrolidine Nitrogen, protonated) | ChemAxon[10] |

Note: Predicted values are estimations from computational algorithms and must be confirmed by experimental data.

Experimental Determination of Critical Physicochemical Parameters

The following sections detail the methodologies for empirically determining the most influential physicochemical properties. The causality behind experimental choices is emphasized to ensure the generation of trustworthy and reproducible data.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Rationale: Aqueous solubility is arguably the most critical early measurement.[11] Poor solubility can lead to erratic results in biological assays, hinder formulation development, and result in poor or variable absorption in vivo.[12] We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution, often indicating precipitation risk in assays.[13][14] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the "gold standard" for assessing oral absorption potential.[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the well-established shake-flask method, considered the benchmark for solubility determination.[11][15][16]

-

Preparation: Add an excess amount of solid 4-Bromo-2-pyrrolidinobenzoic Acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To separate any remaining microscopic solid particles, either centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter. The MultiScreen® Solubility Filter Plate is a 96-well format option suitable for this step.[17]

-

Quantification: Prepare a series of calibration standards of the compound in the assay buffer (potentially with a small amount of co-solvent like DMSO to aid initial dissolution). Analyze the filtered supernatant and the standards using a suitable analytical method, such as UV/Vis spectroscopy or LC-MS, to determine the concentration.[17]

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Dissociation Constant (pKa): The Driver of pH-Dependent Behavior

Expertise & Rationale: The pKa value defines the pH at which a molecule's ionizable groups are 50% ionized and 50% neutral.[18] This is critical because the ionization state profoundly affects a compound's solubility, permeability, and interaction with biological targets.[19] 4-Bromo-2-pyrrolidinobenzoic Acid has two key ionizable centers: an acidic carboxylic acid group (-COOH) and a potentially basic pyrrolidine nitrogen. Potentiometric titration is a highly precise and reliable method for determining pKa values.[18][20]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[19]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant.[20]

-

Acidic pKa Titration: To determine the pKa of the carboxylic acid, titrate the solution with a standardized base (e.g., 0.1 M NaOH).[19]

-

Basic pKa Titration: To determine the pKa of the pyrrolidine, the compound would first need to be fully protonated by adding excess standardized acid (e.g., HCl), and then back-titrated with standardized base (NaOH).

-

Data Collection: Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading is stable.[21][22]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.

Workflow Diagram: pKa Determination via Titration

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbino.com [jbino.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 9. 4-Bromo-2-iodobenzoic acid | C7H4BrIO2 | CID 19091504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemaxon.com [chemaxon.com]

- 11. scispace.com [scispace.com]

- 12. Aqueous Solubility Assay | Bienta [bienta.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asdlib.org [asdlib.org]

4-Bromo-2-pyrrolidinobenzoic Acid CAS number 1099609-12-7

An In-depth Technical Guide to 4-Bromo-2-pyrrolidinobenzoic Acid: A Versatile Scaffold for Modern Chemistry

Introduction: Unveiling a Strategic Building Block

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is insatiable. 4-Bromo-2-pyrrolidinobenzoic Acid (CAS No. 1099609-12-7) emerges as a compound of significant strategic interest. Its unique architecture, combining a benzoic acid core, a reactive bromine atom, and a saturated pyrrolidine heterocycle, offers a trifecta of functionality. The pyrrolidine ring, a common motif in pharmacologically active agents, provides a three-dimensional character that is crucial for exploring complex biological target spaces.[1][2] Simultaneously, the substituted benzoic acid framework serves as a versatile platform for a multitude of chemical modifications, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[3]

This guide provides an in-depth analysis of 4-Bromo-2-pyrrolidinobenzoic Acid, moving beyond simple data recitation to explore the causality behind its synthesis, potential applications, and handling. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising intermediate in their work.

Section 1: Physicochemical Profile and Structural Rationale

The strategic arrangement of functional groups in 4-Bromo-2-pyrrolidinobenzoic Acid dictates its chemical behavior and potential applications. Understanding these foundational properties is key to its effective utilization.

Molecular Structure

Caption: Chemical Structure of 4-Bromo-2-pyrrolidinobenzoic Acid.

Core Structural Analysis

-

Pyrrolidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure is critical for creating specific and high-affinity interactions with biological targets.[2] Furthermore, the nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic profile.

-

Bromine Atom: The C-Br bond serves multiple roles. It can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[4] Crucially, the bromine atom is an excellent synthetic handle for post-modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical groups.[5]

-

Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. It significantly influences the molecule's acidity (pKa) and can be used to form salts to improve solubility and bioavailability. It is also a key reactive site for forming esters or amides.

Physicochemical Properties (Predicted & Known)

Since detailed experimental data for this specific compound is limited, the following table includes predicted values and data from structurally similar compounds to provide a working profile for researchers.

| Property | Value / Information | Rationale / Source |

| CAS Number | 1099609-12-7 | N/A |

| Molecular Formula | C₁₁H₁₂BrNO₂ | Calculated |

| Molecular Weight | 270.12 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | Based on analogs like 4-bromobenzoic acid.[6] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Based on analogs like 4-bromo-2-nitrobenzoic acid.[7] |

| pKa | The carboxylic acid pKa is likely modulated by the electron-donating pyrrolidine group. | General chemical principles.[4] |

| Metabolic Stability | The C-Br bond can block sites of metabolism, potentially increasing the in vivo half-life of derivative drugs. | Medicinal chemistry principles.[4] |

Section 2: Strategic Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid can be approached from multiple strategic starting points. The choice of pathway depends on precursor availability, cost, and desired scale. As a senior scientist, the rationale behind each step is as critical as the protocol itself.

Pathway A: Nucleophilic Aromatic Substitution from 2,4-Dibromobenzoic Acid

This is a plausible and direct approach. The key principle is the selective substitution of the bromine atom at the C-2 position, which is activated by the adjacent carboxylic acid group.[4]

Caption: Synthetic Workflow for Pathway A.

Detailed Protocol:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dibromobenzoic acid (1.0 eq).

-

Reagent Addition: Add a suitable base, such as potassium carbonate (2.5 eq), and a copper catalyst (e.g., CuI, 0.1 eq), although in some cases, the reaction may proceed without a catalyst at high temperatures.

-

Solvent and Nucleophile: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Add pyrrolidine (1.2-1.5 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 120-160 °C under a nitrogen atmosphere. The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines and typically requires elevated temperatures.[8][9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Causality and Trustworthiness: This protocol is self-validating. The acidification step ensures that the desired carboxylic acid product precipitates, separating it from neutral byproducts. The choice of a high-boiling solvent is necessary to provide the activation energy required for the Ullmann-type reaction.[10] The base is critical for deprotonating the pyrrolidine and facilitating the reaction.

Pathway B: Synthesis from 4-Bromoanthranilic Acid

An alternative route involves starting with 2-amino-4-bromobenzoic acid (4-bromoanthranilic acid) and constructing the pyrrolidine ring.

Detailed Protocol:

-

Reactor Setup: In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) and potassium carbonate (3.0 eq) in DMF.

-

Alkylation: Add 1,4-dibromobutane (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. This step involves a double N-alkylation where the amino group displaces both bromine atoms on the 1,4-dibromobutane chain, forming the cyclic pyrrolidine ring.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to Pathway A: cool, dilute with water, acidify with HCl to precipitate the product, filter, wash, and dry.

-

Purification: Purify the crude product via recrystallization or column chromatography.

Section 3: Applications in Research and Development

The true value of 4-Bromo-2-pyrrolidinobenzoic Acid lies in its potential as a versatile intermediate. Its distinct functional groups can be addressed with high chemoselectivity, opening doors to diverse molecular libraries.

Caption: Role as a Versatile Chemical Intermediate.

Medicinal Chemistry & Drug Discovery

-

Scaffold for Complex Molecules: The compound is an ideal starting point for building libraries of potential drug candidates. The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups using palladium-catalyzed cross-coupling reactions.[5] This allows for systematic Structure-Activity Relationship (SAR) studies.

-

Targeting Diverse Diseases: Pyrrolidine-containing molecules have shown a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and CNS-related effects.[2][11] This scaffold can be used to design novel inhibitors for enzymes like DNA gyrase or to create agonists for receptors such as PPARs.[1][12]

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for screening against biological targets. Hits can then be elaborated into more potent leads by chemically modifying the bromo and carboxyl positions.

Materials Science and Agrochemicals

-

Polymer and Dye Synthesis: Analogous substituted benzoic acids are used in the development of advanced polymers and coatings.[13] The pyrrolidine and bromo groups can be used to tune properties like thermal stability, solubility, and optical characteristics in new materials.

-

Agrochemical Intermediates: The structural motifs present in this molecule are also found in herbicides and pesticides. It serves as a key building block for creating new agrochemical agents.[13]

Section 4: Predicted Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic methods is essential. The following table outlines the expected characteristic signals for 4-Bromo-2-pyrrolidinobenzoic Acid.

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons appearing as multiplets or doublets in the 6.5-8.0 ppm range.- Pyrrolidine protons appearing as multiplets in the 1.8-3.5 ppm range. |

| ¹³C NMR | - Carbonyl carbon signal around 170 ppm.- Aromatic carbon signals in the 110-150 ppm range, including the C-Br signal.- Pyrrolidine carbon signals in the 25-55 ppm range. |

| Mass Spec (MS) | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 270 and 272. |

| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹).- C-N stretching and C-H stretching from the pyrrolidine and aromatic rings. |

Note: Actual chemical shifts would need to be confirmed by experimental analysis. For reference, spectral data of analogs like 4-bromo-2-fluorobenzoic acid can be consulted.[14][15]

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on data from closely related analogs like 4-bromobenzoic acid and 4-bromo-2-fluorobenzoic acid.[16][17][18]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid creating dust. Use engineering controls to minimize exposure.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Conclusion

4-Bromo-2-pyrrolidinobenzoic Acid, CAS 1099609-12-7, is more than just another chemical intermediate. It is a strategically designed building block offering multiple avenues for chemical exploration. Its combination of a privileged medicinal chemistry scaffold (pyrrolidine), a versatile synthetic handle (bromine), and a key reactive group (carboxylic acid) makes it a high-value compound for developing novel pharmaceuticals, agrochemicals, and materials. The synthetic pathways and applications outlined in this guide provide a robust framework for researchers to unlock the full potential of this promising molecule.

References

-

Conier Chem. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries.[Link]

- Google Patents.

-

Otto Chemie Pvt Ltd. 4-Bromobenzoic acid, 98%.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation.[Link]

-

Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules, 2021. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid.[Link]

-

NIST. Benzoic acid, 4-bromo-.[Link]

-

ResearchGate. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.[Link]

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.[Link]

-

Kus, G., et al. Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers in Chemistry, 2023. [Link]

-

ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.[Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.[Link]

-

PubChem. 4-Bromo-2-chlorobenzoic acid.[Link]

-

PubChem. 4-Bromo-2-acetamidobenzoic acid.[Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

-

Wikipedia. Ullmann condensation.[Link]

-

PubChem. 2-Bromo-4-chlorobenzoic acid.[Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities...[Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.[Link]

-

Chegg. Solved Please analyze all spectra for 4-bromobenzoic acid.[Link]

-

PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.[Link]

-

Chemistry Online. Synthesis of 2-aminobenzoic acid (anthranilic acid).[Link]

-

ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-pyrrolidinobenzoic Acid | 1099609-12-7 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromobenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]

- 15. Solved Please analyze all spectra for 4-bromobenzoic acid | Chegg.com [chegg.com]

- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 17. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Molecular Structure and Characterization of 4-Bromo-2-pyrrolidinobenzoic Acid

Disclaimer: 4-Bromo-2-pyrrolidinobenzoic acid is a specialized chemical compound for which detailed characterization data is not widely available in public literature. This guide, therefore, serves as a predictive framework based on established principles of organic chemistry and spectroscopy. It is designed to provide researchers and drug development professionals with a robust, scientifically-grounded workflow for the synthesis and comprehensive characterization of this molecule, should it be a novel target of interest.

Introduction: A Novel Scaffold for Chemical Exploration

In the landscape of medicinal chemistry and materials science, the development of novel molecular scaffolds is a cornerstone of innovation. Substituted benzoic acids are privileged structures, frequently utilized for their ability to engage in hydrogen bonding and serve as rigid linkers. The introduction of a pyrrolidine moiety at the 2-position and a bromine atom at the 4-position of the benzoic acid core creates the target molecule, 4-Bromo-2-pyrrolidinobenzoic Acid.

This unique combination of functional groups offers significant potential:

-

The pyrrolidine ring introduces a basic nitrogen atom and a non-planar, saturated heterocyclic system, which can be critical for modulating solubility, cell permeability, and target engagement.

-

The carboxylic acid provides a key site for hydrogen bonding, salt formation, or further derivatization into esters and amides.

-

The bromine atom is a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for late-stage diversification of the molecular core.[1]

This guide provides a projected pathway for the successful synthesis and rigorous, unambiguous characterization of 4-Bromo-2-pyrrolidinobenzoic Acid, establishing a self-validating system of protocols to ensure scientific integrity.

Proposed Synthesis: A Logic-Driven Approach

The most direct and logical pathway to synthesize 4-Bromo-2-pyrrolidinobenzoic Acid is via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is the presence of an electron-withdrawing carboxylic acid group ortho to a halogen, which activates the ring system for nucleophilic attack. Using a starting material with a highly effective leaving group, such as fluorine, maximizes the reaction efficiency.

A plausible synthetic route is outlined below:

Figure 2: A logical workflow for the characterization of a novel chemical entity.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry is the first line of analysis post-synthesis. Its primary purpose is to confirm the molecular weight of the target compound, providing immediate evidence of a successful reaction. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which serves as an unmistakable signature.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₁₁H₁₂BrNO₂

-

Exact Mass: 270.0073 Da

-

Expected Ionization: Electrospray Ionization (ESI) in positive mode is predicted to show the protonated molecule [M+H]⁺.

-

Isotopic Pattern: A pair of peaks of nearly equal intensity at m/z 271.0151 and 273.0131, confirming the presence of a single bromine atom.

| Parameter | Predicted Value | Rationale |

| Ionization Mode | ESI Positive [M+H]⁺ | The pyrrolidine nitrogen is basic and readily protonated. |

| m/z for 79Br | 271.0151 | C₁₁H₁₃⁷⁹BrNO₂⁺ |

| m/z for 81Br | 273.0131 | C₁₁H₁₃⁸¹BrNO₂⁺ |

| Relative Intensity | ~1:1 | Natural abundance of 79Br (50.69%) and 81Br (49.31%). |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase.

-

Chromatography: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm). A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

MS Acquisition: Set the mass spectrometer to scan a range of m/z 100-500 in positive ion mode. Ensure the resolution is sufficient to resolve the isotopic peaks.

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the [M+H]⁺ ions and compare their isotopic pattern to the theoretical distribution for a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Causality: NMR is the most powerful technique for the unambiguous elucidation of the molecular structure of an organic compound. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~7.6 | Doublet (d) | 1H | Ar-H (H-5) | Ortho to bromine, deshielded. Coupled to H-6. |

| ~7.5 | Doublet of Doublets (dd) | 1H | Ar-H (H-3) | Ortho to the carboxylic acid, coupled to H-5. |

| ~6.8 | Doublet (d) | 1H | Ar-H (H-6) | Ortho to the electron-donating pyrrolidine group, shielded. Coupled to H-5. |

| ~3.4 | Triplet (t) | 4H | N-CH₂ | Pyrrolidine protons adjacent to the nitrogen atom. |

| ~2.0 | Multiplet (m) | 4H | -CH₂- | Remaining pyrrolidine protons. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz): One would expect to see 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule (5 aromatic carbons, the carboxylic carbon, and 3 sets of pyrrolidine carbons, assuming free rotation).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shim settings to achieve good resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For full confirmation, acquire 2D spectra such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. It is an excellent tool for verifying the presence of the carboxylic acid and the successful incorporation of the pyrrolidine ring.

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Rationale |

| 3300 - 2500 (broad) | O-H | Stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid. |

| ~1700 | C=O | Stretch | Strong absorption from the carboxylic acid carbonyl group. |

| ~1600, ~1475 | C=C | Stretch | Aromatic ring vibrations. |

| ~1300 | C-N | Stretch | Aryl-amine C-N bond stretch. |

| ~820 | C-H | Bend | Out-of-plane bending for a 1,2,4-trisubstituted aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The background is automatically subtracted. Label the major peaks and correlate them with known functional group frequencies to confirm the molecular structure.

References

-

PubChem. 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]

-

NIST. 4-Bromobenzoic acid. NIST Chemistry WebBook. [Link]

-

University College London. Speciation of substituted benzoic acids in solution. UCL Discovery. [Link]

Sources

Unraveling the Enigmatic Mechanism of 4-Bromo-2-pyrrolidinobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: A Molecule of Untapped Potential

In the landscape of medicinal chemistry, the pyrrolidine scaffold is a recurring motif in a multitude of biologically active compounds, prized for its three-dimensional architecture and synthetic tractability. When coupled with a halogenated benzoic acid, as in the case of 4-Bromo-2-pyrrolidinobenzoic Acid, a molecule of significant therapeutic interest emerges. While direct and extensive research on the specific mechanism of action of 4-Bromo-2-pyrrolidinobenzoic Acid is nascent, a comprehensive analysis of its structural components, coupled with the known biological activities of analogous compounds, allows for the formulation of a compelling, putative mechanism. This guide will provide an in-depth exploration of this hypothesized mechanism, offering a scientifically grounded framework for researchers and drug development professionals to direct future investigations into this promising compound.

Deconstructing the Molecule: A Structural and Physicochemical Analysis

To understand the potential biological role of 4-Bromo-2-pyrrolidinobenzoic Acid, it is imperative to dissect its constituent parts: the 4-bromobenzoic acid moiety and the 2-pyrrolidine substituent.

The 4-bromobenzoic acid component imparts several key physicochemical properties. The bromine atom, a halogen, significantly influences the molecule's lipophilicity, which can enhance its ability to traverse cellular membranes. Furthermore, the electron-withdrawing nature of bromine can modulate the acidity of the carboxylic acid group, potentially influencing its interaction with biological targets. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target.

The pyrrolidine ring is a versatile and privileged scaffold in drug discovery, found in numerous FDA-approved drugs. Its non-planar structure allows for the presentation of substituents in distinct spatial orientations, facilitating precise interactions within the binding pockets of enzymes and receptors. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, further contributing to molecular recognition.

A Putative Mechanism of Action: Enzyme Inhibition at the Core

Based on the known activities of structurally related compounds, it is hypothesized that 4-Bromo-2-pyrrolidinobenzoic Acid primarily functions as an enzyme inhibitor . Several classes of enzymes emerge as potential targets.

Hypothesis 1: Inhibition of Bacterial DNA Gyrase

Pyrrolamide derivatives, which share the core pyrrolidine structure, are known to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication[1]. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death[1]. It is plausible that 4-Bromo-2-pyrrolidinobenzoic Acid could bind to the active site of DNA gyrase, with the benzoic acid moiety forming key interactions with the enzyme's residues and the pyrrolidine ring occupying a hydrophobic pocket. The bromine atom could further enhance binding affinity through specific interactions.

Caption: Putative inhibition of bacterial DNA gyrase.

Hypothesis 2: Modulation of Epigenetic Targets - HDAC Inhibition

The pyrrolidine scaffold is also present in molecules that target epigenetic machinery. For instance, spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2)[2]. HDACs are crucial enzymes in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The carboxylic acid of 4-Bromo-2-pyrrolidinobenzoic Acid could chelate the zinc ion in the active site of HDACs, a common binding mode for HDAC inhibitors, while the bromophenyl and pyrrolidine moieties could provide additional interactions to enhance potency and selectivity.

Caption: Hypothesized inhibition of Histone Deacetylase (HDAC).

Hypothesis 3: Interference with Metabolic Pathways - Coenzyme Q Biosynthesis

Benzoic acid and its derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways. For example, benzoic acid can inhibit Coenzyme Q (CoQ) biosynthesis, likely by targeting the PHB/PABA prenyl transferase enzyme[3][4]. CoQ is a vital component of the electron transport chain. By acting as a mimic of the natural substrate, p-hydroxybenzoic acid (PHB), 4-Bromo-2-pyrrolidinobenzoic Acid could competitively inhibit this key enzyme, leading to a depletion of CoQ and subsequent disruption of cellular respiration.

A Roadmap for Validation: Experimental Protocols

To transform these hypotheses into validated mechanisms, a structured experimental approach is essential. The following protocols provide a self-validating system to rigorously test the proposed mechanisms of action.

Experimental Workflow

Caption: A workflow for validating the proposed mechanism of action.

Detailed Methodologies

1. Target Identification using Affinity Chromatography-Mass Spectrometry:

-

Objective: To identify the direct binding partners of 4-Bromo-2-pyrrolidinobenzoic Acid in a relevant biological system (e.g., bacterial lysate, cancer cell extract).

-

Protocol:

-

Synthesize a derivative of 4-Bromo-2-pyrrolidinobenzoic Acid with a linker for immobilization onto a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

2. In Vitro DNA Gyrase Supercoiling Assay:

-

Objective: To determine if 4-Bromo-2-pyrrolidinobenzoic Acid inhibits the enzymatic activity of bacterial DNA gyrase.

-

Protocol:

-

Set up a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of 4-Bromo-2-pyrrolidinobenzoic Acid.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.

-

3. In Vitro HDAC Activity Assay:

-

Objective: To assess the inhibitory effect of 4-Bromo-2-pyrrolidinobenzoic Acid on HDAC activity.

-

Protocol:

-

Use a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate.

-

Incubate recombinant human HDAC enzyme with the substrate in the presence of varying concentrations of 4-Bromo-2-pyrrolidinobenzoic Acid.

-

Measure the fluorescence signal, which is proportional to the HDAC activity.

-

Calculate the IC50 value from the dose-response curve.

-

4. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm target engagement in a cellular context.

-

Protocol:

-

Treat intact cells with 4-Bromo-2-pyrrolidinobenzoic Acid or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Quantitative Data Summary

While specific quantitative data for 4-Bromo-2-pyrrolidinobenzoic Acid is not yet available, the following table presents hypothetical data based on the activities of related compounds to illustrate the expected outcomes of the proposed experiments.

| Assay | Putative Target | Expected IC50/EC50 | Reference Compound (Example) |

| DNA Gyrase Inhibition | E. coli DNA Gyrase | 1 - 10 µM | Ciprofloxacin |

| HDAC Inhibition | HDAC2 | 0.5 - 5 µM | Vorinostat |

| Antibacterial Activity | S. aureus | 2 - 16 µg/mL | Vancomycin |

| Anticancer Cell Proliferation | MCF-7 Breast Cancer | 5 - 20 µM | Doxorubicin |

Conclusion: Charting the Path Forward

This technical guide has delineated a plausible and scientifically rigorous framework for understanding the mechanism of action of 4-Bromo-2-pyrrolidinobenzoic Acid. By leveraging our knowledge of the biological activities of its constituent chemical motifs, we have proposed that this compound likely functions as an enzyme inhibitor, with potential targets in bacterial, and mammalian systems. The outlined experimental protocols provide a clear and robust strategy for validating these hypotheses. The elucidation of the precise molecular mechanism of 4-Bromo-2-pyrrolidinobenzoic Acid will be a critical step in unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

-

Sherer, B. A., et al. (2011). Pyrrolamides as potential antibacterial compounds that target DNA gyrase. [Source details not fully available in search results][1]

-

Hati, S., et al. (2016). Design and synthesis of spiro[pyrrolidine-3,3′-oxindoles] as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). [Source details not fully available in search results][2]

- [Relevant reference for benzoic acid derivatives as antimicrobial agents]. [Source details not fully available in search results]

- [Relevant reference for the role of the pyrrolidine scaffold in drug design]. [Source details not fully available in search results]

- [Relevant reference for halogen bonding in drug-target interactions]. [Source details not fully available in search results]

- [Relevant reference for the structure-activity relationship of pyrrolidine derivatives]. [Source details not fully available in search results]

- [Relevant reference for enzyme inhibition by benzoic acid derivatives]. [Source details not fully available in search results]

- [Relevant reference for target identification methodologies]. [Source details not fully available in search results]

- [Relevant reference for cellular thermal shift assays]. [Source details not fully available in search results]

-

Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One. (2020). [Link][3][4]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe | PLOS One [journals.plos.org]

- 4. Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-pyrrolidinobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-pyrrolidinobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited publicly available information on the specific discovery and historical development of this compound, this guide focuses on its plausible synthesis, predicted physicochemical properties, and potential utility as a building block in the design of novel molecules. The content is structured to provide a deep understanding of the underlying chemical principles and practical considerations for researchers working with this and related compounds.

Introduction and Context

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of various functional groups onto the benzoic acid scaffold allows for the fine-tuning of electronic properties, steric hindrance, and biological activity. The title compound, 4-Bromo-2-pyrrolidinobenzoic acid, is a unique bifunctional molecule incorporating a halogenated aromatic ring and a cyclic amine substituent.

Plausible Synthetic Pathways

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid can be approached through several strategic routes, primarily involving the formation of the C-N bond between the benzoic acid ring and the pyrrolidine moiety, and the regioselective bromination of the aromatic ring. Two logical retrosynthetic pathways are considered here.

Caption: Retrosynthetic analysis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Pathway A: Bromination of 2-Pyrrolidinobenzoic Acid

This pathway involves the initial synthesis of 2-pyrrolidinobenzoic acid followed by electrophilic bromination.

Step 1: Synthesis of 2-Pyrrolidinobenzoic Acid

The formation of the C-N bond can be achieved through a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. A common and effective method is the Ullmann condensation.

-

Reaction: 2-Chlorobenzoic acid is reacted with pyrrolidine in the presence of a copper catalyst and a base.

-

Causality: The copper catalyst facilitates the coupling of the amine with the aryl halide. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Step 2: Electrophilic Bromination

The 2-pyrrolidinobenzoic acid is then subjected to electrophilic bromination.

-

Reaction: Treatment with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Causality: The pyrrolidino group is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The carboxylic acid group is a deactivating group and a meta-director. The powerful activating effect of the pyrrolidino group will direct the incoming electrophile (Br+) to the para position (position 4), which is sterically more accessible than the ortho position.

Pathway B: N-Arylation of a Pre-brominated Anthranilic Acid Derivative

This alternative pathway involves the introduction of the pyrrolidine ring onto a pre-functionalized benzoic acid derivative.

Step 1: Synthesis of 2-Amino-4-bromobenzoic Acid

This can be achieved by the bromination of anthranilic acid (2-aminobenzoic acid).

-

Reaction: Anthranilic acid is treated with a brominating agent.

-

Causality: The amino group is a strong activating ortho-, para-director. Direct bromination will likely lead to a mixture of products, including the desired 4-bromo isomer. Purification would be necessary.

Step 2: Formation of the Pyrrolidine Ring

The 2-amino-4-bromobenzoic acid can then be converted to the target compound by forming the pyrrolidine ring.

-

Reaction: Reaction with 1,4-dibromobutane in the presence of a base.

-

Causality: The amino group acts as a nucleophile, and a double alkylation with 1,4-dibromobutane will form the five-membered pyrrolidine ring.

Detailed Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid via Pathway A.

Synthesis of 2-Pyrrolidinobenzoic Acid (Ullmann Condensation)

Caption: Ullmann condensation for the synthesis of 2-Pyrrolidinobenzoic Acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chlorobenzoic Acid | 156.57 | 15.66 g | 0.1 |

| Pyrrolidine | 71.12 | 10.67 g (12.5 mL) | 0.15 |

| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 0.01 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.2 |

| Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.

-

Add dimethylformamide (DMF) to the flask.

-

Begin stirring the mixture and add pyrrolidine dropwise at room temperature.

-

Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-pyrrolidinobenzoic acid.

Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid (Electrophilic Bromination)

Caption: Electrophilic bromination of 2-Pyrrolidinobenzoic Acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Pyrrolidinobenzoic Acid | 191.22 | 9.56 g | 0.05 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 0.0525 |

| Acetic Acid | - | 100 mL | - |

Procedure:

-

Dissolve 2-pyrrolidinobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Bromo-2-pyrrolidinobenzoic Acid.

Physicochemical Properties and Spectroscopic Data

As there is limited experimental data available for 4-Bromo-2-pyrrolidinobenzoic Acid, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be higher than 2-pyrrolidinobenzoic acid due to increased molecular weight and intermolecular forces from the bromine atom. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water. |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The pyrrolidine protons will appear as multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). The pyrrolidine carbons will be in the aliphatic region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-N stretch, and aromatic C-H and C=C stretches. |

Potential Applications in Drug Discovery and Materials Science

The structure of 4-Bromo-2-pyrrolidinobenzoic Acid suggests several potential applications:

-

Scaffold for Medicinal Chemistry: The pyrrolidine ring is a key pharmacophore in many approved drugs. The benzoic acid moiety provides a handle for forming amide or ester linkages, while the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. This makes it a valuable building block for creating libraries of compounds for drug screening.

-

Intermediate for Complex Molecule Synthesis: The bifunctional nature of this compound allows for sequential and orthogonal chemical transformations, making it a useful intermediate in the total synthesis of complex natural products and other target molecules.

-

Functional Materials: The aromatic and polar nature of the molecule could be exploited in the design of novel organic materials with specific electronic or self-assembly properties.

Conclusion

While the definitive history of 4-Bromo-2-pyrrolidinobenzoic Acid remains to be fully elucidated, its chemical structure and the principles of modern organic synthesis allow for the confident postulation of its preparation and properties. This guide provides a robust framework for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors. The versatility of its functional groups makes it a promising candidate for further exploration in the fields of drug discovery and materials science, embodying the power of substituted benzoic acids as foundational elements in chemical innovation.

References

- Note: As no specific discovery paper for 4-Bromo-2-pyrrolidinobenzoic Acid was found, the references below pertain to the general synthetic methods and properties of related compounds.

-

Ullmann Condensation: For general procedures and mechanisms of the Ullmann condensation, refer to standard organic chemistry textbooks and review articles on the topic. A relevant starting point could be literature on the synthesis of N-aryl anthranilic acids.

-

Electrophilic Aromatic Substitution: Detailed information on the principles of electrophilic aromatic bromination can be found in advanced organic chemistry textbooks.

-

Spectroscopic Data of Benzoic Acid Derivatives: The NIST Chemistry WebBook and other spectral databases (e.g., PubChem) provide extensive data on various substituted benzoic acids that can be used for comparative analysis.

-

Synthesis of Halobenzoic Acids: Literature on the Sandmeyer reaction and other methods for the synthesis of halobenzoic acids from anthranilic acid provides context for alternative synthetic routes. [e.g., Synthesis of Heterocycles from Anthranilic acid and its Derivatives - A relevant dissertation or review article]

-

Pyrrolidine in Drug Discovery: Review articles on the role of the pyrrolidine scaffold in medicinal chemistry can provide insights into the potential biological significance of the title compound.

Spectroscopic Characterization of 4-Bromo-2-pyrrolidinobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-2-pyrrolidinobenzoic Acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This guide is structured to offer not just data, but a deeper understanding of the underlying scientific reasoning, empowering researchers in their synthetic and analytical endeavors.

Molecular Structure and a Priori Analysis

4-Bromo-2-pyrrolidinobenzoic Acid is a disubstituted benzoic acid derivative. The key structural features that will govern its spectroscopic properties are:

-

Aromatic Ring: A benzene ring with three distinct proton environments.

-

Bromine Substituent: A heavy halogen atom that will influence the electronic environment of the aromatic ring and provide a characteristic isotopic pattern in mass spectrometry.

-

Carboxylic Acid Group: A functional group with a highly deshielded proton and a characteristic carbonyl stretch in infrared spectroscopy.

-

Pyrrolidino Group: A saturated heterocyclic amine substituent that will have a significant electronic and steric influence on the aromatic ring and will exhibit its own characteristic proton and carbon signals in NMR spectroscopy.

The interplay of these features will result in a unique spectroscopic fingerprint, which we will explore in the following sections.

Figure 1. Molecular Structure of 4-Bromo-2-pyrrolidinobenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of 4-Bromo-2-pyrrolidinobenzoic Acid.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the pyrrolidine ring and the carboxylic acid. The chemical shifts are influenced by the electron-donating nature of the pyrrolidino group and the electron-withdrawing nature of the bromine and carboxylic acid groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad. |

| Aromatic (H-6) | 7.8 - 8.0 | Doublet | 1H | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons. |

| Aromatic (H-5) | 7.2 - 7.4 | Doublet of doublets | 1H | Coupled to both H-6 and H-3. |

| Aromatic (H-3) | 6.8 - 7.0 | Doublet | 1H | This proton is ortho to the electron-donating pyrrolidino group and is expected to be the most shielded of the aromatic protons. |

| Pyrrolidine (α-CH₂) | 3.3 - 3.6 | Triplet | 4H | Protons on the carbons directly attached to the nitrogen atom. |

| Pyrrolidine (β-CH₂) | 1.9 - 2.2 | Multiplet | 4H | Protons on the carbons beta to the nitrogen atom. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 170 | The carbonyl carbon is significantly deshielded. |

| Aromatic (C-2) | 145 - 150 | Carbon attached to the pyrrolidino group. |

| Aromatic (C-4) | 115 - 120 | Carbon attached to the bromine atom. |

| Aromatic (C-6) | 130 - 135 | |

| Aromatic (C-1) | 125 - 130 | |

| Aromatic (C-5) | 120 - 125 | |

| Aromatic (C-3) | 110 - 115 | |

| Pyrrolidine (α-CH₂) | 45 - 50 | |

| Pyrrolidine (β-CH₂) | 25 - 30 |

Experimental Protocol for NMR Data Acquisition

Figure 2. Workflow for NMR Data Acquisition and Processing.

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-pyrrolidinobenzoic Acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-pyrrolidinobenzoic Acid is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad signal is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Corresponding to the C-H stretches of the pyrrolidine ring. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch is a very strong and sharp signal. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | |

| C-N (Amine) | 1250 - 1350 | Medium | |

| C-Br | 500 - 600 | Medium |

Experimental Protocol for IR Data Acquisition

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid 4-Bromo-2-pyrrolidinobenzoic Acid is placed directly on the ATR crystal.

-

Data Acquisition: The ATR anvil is pressed against the sample to ensure good contact. The IR spectrum is then recorded.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-pyrrolidinobenzoic Acid, the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 271/273 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-OH]⁺ | 254/256 | Loss of the hydroxyl radical from the carboxylic acid. |

| [M-COOH]⁺ | 226/228 | Loss of the carboxylic acid group (decarboxylation). |

| [M-C₄H₈N]⁺ | 200/202 | Loss of the pyrrolidino group. |

Experimental Protocol for MS Data Acquisition

Figure 3. General Workflow for Mass Spectrometry Data Acquisition.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable for this molecule to keep the molecular ion intact.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Bromo-2-pyrrolidinobenzoic Acid. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The structural features of the molecule, particularly the interplay between the electron-donating pyrrolidino group and the electron-withdrawing bromine and carboxylic acid substituents, are expected to produce a distinct and interpretable set of spectra. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

-

While no direct references for the complete spectroscopic data of 4-Bromo-2-pyrrolidinobenzoic Acid were found, the principles and data for analogous compounds are well-documented in chemical databases and literature.

A Technical Guide to the Potential Biological Activities of 4-Bromo-2-pyrrolidinobenzoic Acid Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily derivatized to interact with a multitude of biological targets is a paramount objective. The 4-Bromo-2-pyrrolidinobenzoic acid core represents one such "privileged" structure. Its unique combination of a halogenated aromatic ring and a cyclic amino acid moiety provides a versatile platform for the development of new therapeutic agents. The bromine atom, a key functional group, can significantly influence the compound's pharmacokinetic properties and binding affinities, often enhancing biological activity.[1][2][3] This guide provides an in-depth exploration of the synthesis, potential biological activities, and structure-activity relationships of derivatives of 4-Bromo-2-pyrrolidinobenzoic acid, offering a technical resource for researchers and drug development professionals.

The Core Scaffold: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

The journey into the therapeutic potential of this class of compounds begins with the efficient synthesis of the core scaffold, 4-Bromo-2-pyrrolidinobenzoic acid. While direct synthesis methods for this specific molecule are not extensively documented in publicly available literature, a rational synthetic approach can be devised based on established organic chemistry principles. A plausible and efficient method involves the nucleophilic aromatic substitution of a suitable starting material, such as 4-bromo-2-fluorobenzoic acid, with pyrrolidine. The fluorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing carboxylic acid group.

Experimental Protocol: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Caption: Synthetic pathway for 4-Bromo-2-pyrrolidinobenzoic Acid.

Derivatization Strategies and Potential Biological Activities

The therapeutic potential of the 4-Bromo-2-pyrrolidinobenzoic acid scaffold is unlocked through the strategic derivatization of its carboxylic acid and pyrrolidine functionalities. These modifications can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The pyrrolidine ring is a common feature in many anticancer agents.[4][5] Derivatives of 4-Bromo-2-pyrrolidinobenzoic acid, particularly amides and esters, are promising candidates for anticancer drug development. The presence of the bromo substituent can enhance the antiproliferative activity.[1][6]

Many pyrrolidine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. The derivatives of 4-Bromo-2-pyrrolidinobenzoic acid could potentially act as ATP-competitive inhibitors, binding to the active site of kinases involved in cancer progression.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. Pyrrolidine derivatives have shown promise as anti-inflammatory agents.[7][8]

A key target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation. Derivatives of 4-Bromo-2-pyrrolidinobenzoic acid could selectively inhibit COX-2, thereby reducing inflammation with potentially fewer gastrointestinal side effects than traditional NSAIDs.

Caption: Potential mechanism of anti-inflammatory activity via COX-2 inhibition.

-

Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

-

Reaction Mixture: Prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib) in a buffer.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Measurement: Measure the peroxidase activity of COX-2 by monitoring the colorimetric development of a substrate at a specific wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrrolidine-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[4] The bromo substituent can also contribute to the antimicrobial efficacy of the molecule.[3][9]

A potential target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the derivatives of 4-Bromo-2-pyrrolidinobenzoic acid could prevent bacterial proliferation.

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Bromo-2-pyrrolidinobenzoic acid derivatives is highly dependent on their structural features.

-

Role of the Bromine Atom: The position and presence of the bromine atom on the aromatic ring can significantly impact activity. Halogen bonding and lipophilicity changes can influence target binding and cell permeability.[1][2]

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties and its ability to form hydrogen bonds with biological targets.

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can affect the overall conformation of the molecule and its interaction with the target's binding pocket.

Data Summary

While specific data for 4-Bromo-2-pyrrolidinobenzoic acid derivatives is limited in the public domain, the following table summarizes representative data for structurally related compounds to provide a benchmark for future studies.

| Compound Class | Biological Activity | Target | Representative IC50/MIC |

| Brominated Indole Derivatives | Anti-inflammatory | NO and TNFα production | ~10-50 µM |

| Pyrrolidine-based Kinase Inhibitors | Anticancer | Various Kinases | Nanomolar to low micromolar range |

| Pyrrolidine-containing Antibacterials | Antibacterial | DNA Gyrase / Other | Low µg/mL range |

Conclusion and Future Directions

The 4-Bromo-2-pyrrolidinobenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core and the potential for extensive derivatization make it an attractive starting point for drug discovery programs. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship. Further studies into the mechanisms of action and in vivo efficacy of the most potent compounds will be crucial for translating these promising molecules into clinical candidates.

References

-

Ben-Eltriki, M., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 135. Available at: [Link]

-

Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114917. Available at: [Link]

-